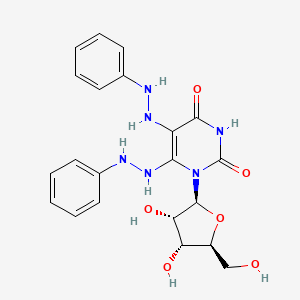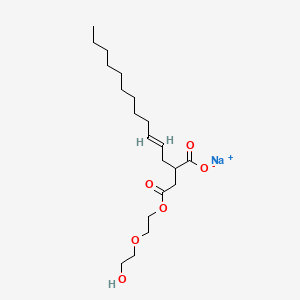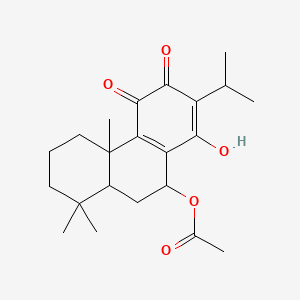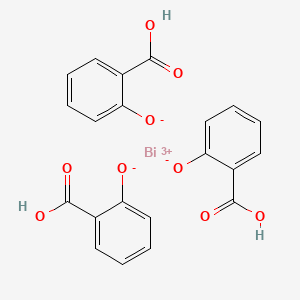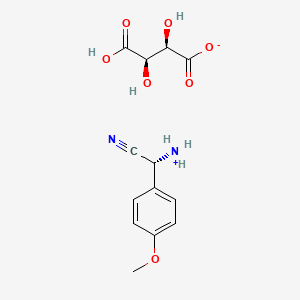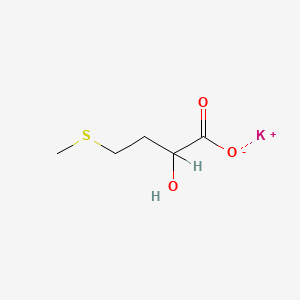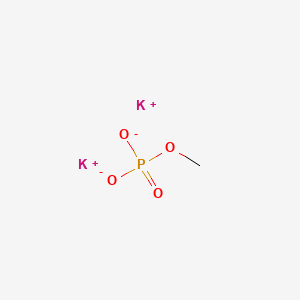
Phosphoric acid, methyl ester, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, methyl ester, potassium salt is an organic compound that belongs to the class of phosphoric acid esters. It is a potassium salt of methyl phosphate, which is formed by the esterification of phosphoric acid with methanol. This compound is significant in various chemical and biological processes due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphoric acid, methyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting methyl phosphate is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phosphoric acid and methanol are mixed and heated. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through crystallization or other separation techniques.
Types of Reactions:
Hydrolysis: this compound undergoes hydrolysis in the presence of water, yielding phosphoric acid and methanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: While not commonly involved in oxidation-reduction reactions, the compound can be oxidized under specific conditions to form higher oxidation state phosphorus compounds.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Hydrolysis: Phosphoric acid and methanol.
Substitution: Various substituted phosphates depending on the nucleophile used.
Oxidation: Higher oxidation state phosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, methyl ester, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Plays a role in biochemical studies involving phosphate metabolism and enzyme reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flame retardants, plasticizers, and as an intermediate in the synthesis of other chemicals.
Wirkmechanismus
The mechanism of action of phosphoric acid, methyl ester, potassium salt involves its ability to donate and accept phosphate groups. This property makes it a crucial intermediate in various biochemical pathways, including energy transfer and signal transduction. The compound interacts with enzymes and other proteins, facilitating the transfer of phosphate groups to specific molecular targets, thereby modulating their activity and function.
Vergleich Mit ähnlichen Verbindungen
- Phosphoric acid, ethyl ester, potassium salt
- Phosphoric acid, butyl ester, potassium salt
- Phosphoric acid, phenyl ester, potassium salt
Comparison: Phosphoric acid, methyl ester, potassium salt is unique due to its smaller alkyl group (methyl), which imparts different solubility and reactivity characteristics compared to its ethyl, butyl, and phenyl counterparts. The methyl ester is more soluble in water and has a higher reactivity in nucleophilic substitution reactions, making it more versatile in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
90605-10-0 |
|---|---|
Molekularformel |
CH3K2O4P |
Molekulargewicht |
188.20 g/mol |
IUPAC-Name |
dipotassium;methyl phosphate |
InChI |
InChI=1S/CH5O4P.2K/c1-5-6(2,3)4;;/h1H3,(H2,2,3,4);;/q;2*+1/p-2 |
InChI-Schlüssel |
YIOCCOWHPFYHIL-UHFFFAOYSA-L |
Kanonische SMILES |
COP(=O)([O-])[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


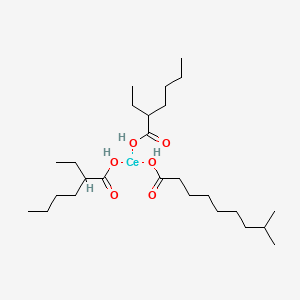
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)
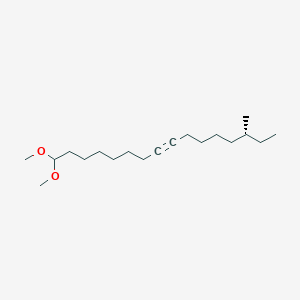
![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)

![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
